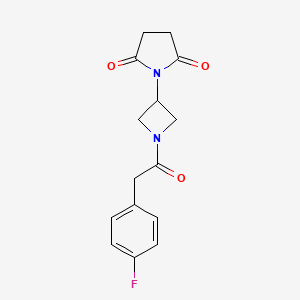![molecular formula C20H16N2O4 B2968263 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035001-72-8](/img/structure/B2968263.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H16N2O4 and its molecular weight is 348.358. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Polymerization Applications
Homopolymers of acrylamides with specific moieties have been synthesized through processes like reversible addition-fragmentation chain transfer (RAFT) polymerization, showcasing the controlled character of polymerization with narrow polydispersity, molecular weight control, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005). This highlights the potential for creating polymers with specific properties for various applications.
Chemical Reactions and Compound Synthesis
Research has demonstrated various chemical reactions involving acrylamide derivatives, including the formation of spiro compounds through addition and cyclization reactions (Huang & Wamhoff, 1984). Such reactions are fundamental in developing new compounds with potential applications in materials science and pharmaceuticals.
Molecular Structure Analysis
The molecular and crystal structure analysis of compounds containing acrylamide moieties provides insights into their chemical behavior and potential applications. For example, the crystal and molecular structure of benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide has been determined, revealing specific conformations and intramolecular hydrogen bonding patterns (Prasad et al., 1979). Understanding these structures aids in the design of compounds with desired biological or physical properties.
Photophysical Properties and Emission Studies
Studies on the photophysical properties of acrylamide derivatives have shown dual emission and excited-state intramolecular proton-transfer, sensitive to solvent polarity and specific ions (Guo, Chen, & Duan, 2012). These findings are significant for developing new materials for optical applications, including sensors and imaging agents.
Advanced Materials and Luminescence
Research into naphthalimide derivatives connected to acrylamide groups has led to compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017). These materials are promising for applications in optoelectronics and responsive materials that change properties in response to external stimuli.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(8-6-14-5-7-16-18(11-14)26-13-25-16)22-12-15-3-1-9-21-20(15)17-4-2-10-24-17/h1-11H,12-13H2,(H,22,23)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODUDFLHZNOBBH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



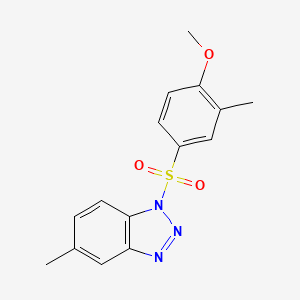
![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)
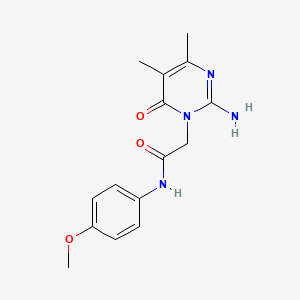
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)
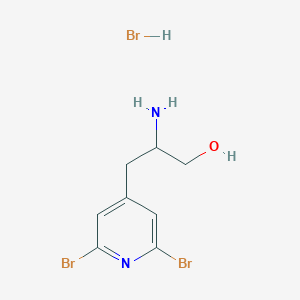
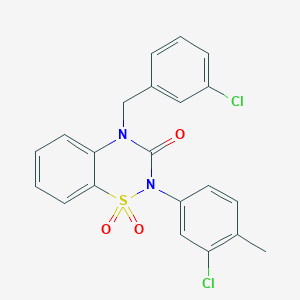


![1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2968200.png)
![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2968202.png)
